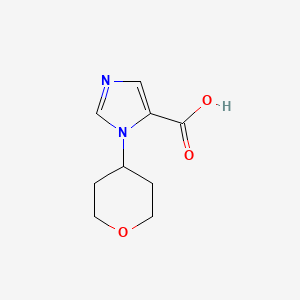

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid

説明

特性

IUPAC Name |

3-(oxan-4-yl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)8-5-10-6-11(8)7-1-3-14-4-2-7/h5-7H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUONTOOPVYWEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Alkylation of Imidazole Derivatives

One of the most straightforward approaches to synthesize 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid involves the N-alkylation of imidazole-5-carboxylic acid or its derivatives. This method typically begins with a suitable imidazole-5-carboxylic acid precursor, which undergoes N-alkylation with an appropriate tetrahydropyran-4-yl electrophile.

The reaction typically proceeds through the following steps:

- Protection of the carboxylic acid group of imidazole-5-carboxylic acid, often as a t-butyl ester

- N-alkylation with tetrahydropyran-4-yl halide or tetrahydropyran-4-yl tosylate in the presence of a base

- Deprotection of the carboxylic acid group

This method is informed by related syntheses of t-butyl 1-methyl-1H-imidazole-5-carboxylates, where selective functionalization at the N-1 position is achieved. The challenge in this approach lies in achieving regioselectivity during the N-alkylation step, as imidazole contains two nitrogen atoms that can potentially be alkylated.

Construction of the Imidazole Ring

Another approach involves the construction of the imidazole ring with the tetrahydropyran moiety already in place. This strategy often begins with tetrahydropyran-4-carboxylic acid or its derivatives.

Tetrahydropyran-4-carboxylic acid can be transformed through several routes:

- Conversion to an activated derivative (acid chloride, mixed anhydride, or using 1,1'-carbonyldiimidazole)

- Reaction with appropriate α-aminocarbonyl compounds

- Cyclization to form the imidazole ring

- Functionalization to introduce the carboxylic acid at the 5-position

Based on documented syntheses of tetrahydropyran-4-carboxylic acid derivatives, this approach utilizes standard activation methods including oxalyl chloride or carbonyldiimidazole to generate reactive intermediates. The subsequent cyclization step can be challenging to control in terms of regioselectivity.

Comparative Analysis of Conventional Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Expected Yield |

|---|---|---|---|---|---|---|

| N-Alkylation | Imidazole-5-carboxylic acid | Tetrahydropyran-4-yl halide, Base (K2CO3, NaH) | 60-80°C, 12-24h | Straightforward approach, Well-established chemistry | Regioselectivity issues, May require protection/deprotection | 40-65% |

| Imidazole Ring Construction | Tetrahydropyran-4-carboxylic acid | Oxalyl chloride, α-aminocarbonyl compounds | Multiple steps with varying conditions | Can be adapted for analogs, Versatile | Multiple steps, Complex reaction control | 25-50% |

Advanced Synthetic Approaches

One-Pot Heterocyclization Methods

Modern synthetic strategies often emphasize efficiency through one-pot reactions. A promising approach for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid involves heterocyclization reactions that form the imidazole ring while incorporating the tetrahydropyran moiety in a single reaction vessel.

This approach is inspired by documented one-pot syntheses of related heterocyclic carboxylic acids, such as the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. The heterocyclization reaction typically employs:

- A tetrahydropyran-4-yl-substituted amine

- A suitable dicarbonyl compound

- An oxidant or catalyst to promote cyclization

- Conditions that facilitate the formation of the imidazole ring

This method offers several advantages, including reduced solvent usage, shorter reaction times, and often higher overall yields due to fewer isolation steps.

Synthesis Based on Pyrazole Analogs

A particularly relevant approach can be adapted from the synthesis of 1,4,6,7-tetrahydropyrane[4,3-C]pyrazole-3-carboxylic acid, which shares structural similarities with the target compound. This method involves:

- Reacting tetrahydropyranone with diethyl oxalate at -70 to -80°C under the action of lithium bis(trimethylsilyl)amide

- Dissolving the resulting compound in glacial acetic acid

- Reacting with appropriate reagents to form the imidazole ring instead of the pyrazole ring used in the original synthesis

- Hydrolyzing the ester with lithium hydroxide to generate the carboxylic acid

The detailed reaction conditions for the first step include:

- Adding tetrahydrofuran and lithium bis(trimethylsilyl)amide to a reaction vessel under argon protection

- Cooling to -70 to -80°C

- Slowly adding a tetrahydrofuran solution of tetrahydropyranone and diethyl oxalate

- Maintaining the temperature and stirring until completion

This synthetic route, while complex, offers potential for high yields and stereochemical control.

Transition Metal-Catalyzed Methods

Palladium-catalyzed coupling reactions represent another advanced approach for synthesizing 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid. This strategy typically employs:

- Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or palladium acetate

- Appropriate ligands to facilitate the coupling

- A tetrahydropyran compound with a suitable leaving group

- An imidazole precursor with the carboxylic acid functionality

This approach is supported by documented Suzuki coupling reactions used in the synthesis of related compounds, where tetrahydropyran-containing boronic acid derivatives are coupled with halogenated heterocycles. The key advantage of this method is the mild reaction conditions and tolerance for various functional groups.

Comparative Analysis of Advanced Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Expected Yield |

|---|---|---|---|---|---|---|

| One-Pot Heterocyclization | Tetrahydropyran-4-yl-amine, Dicarbonyl compounds | Sodium dithionite, DMSO | 90°C, 3-5h | Efficient, Reduces waste, Fewer steps | May require optimization, Side reactions possible | 50-75% |

| Pyrazole-Analog Based | Tetrahydropyranone, Diethyl oxalate | Lithium bis(trimethylsilyl)amide, Imidazole precursors | -70 to -80°C initially, then variable | Good stereochemical control, Potential for high yield | Requires very low temperatures, Complex procedure | 45-65% |

| Pd-Catalyzed Coupling | Tetrahydropyran boronic esters, Halogenated imidazoles | Pd catalyst, Base (Na2CO3) | 60-75°C, 2-5h | Mild conditions, Functional group tolerance | Expensive catalysts, May require anhydrous conditions | 55-80% |

Selective Functionalization Strategies

Regioselective Carboxylation Methods

The selective introduction of the carboxylic acid group at the 5-position of the imidazole ring represents a critical challenge in the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid. Several approaches can be considered:

- Lithiation-carboxylation sequence: Selective lithiation at the 5-position of appropriate imidazole derivatives followed by reaction with carbon dioxide

- Oxidation of 5-substituted imidazoles: Oxidation of alkyl or formyl groups at the 5-position to the corresponding carboxylic acid

- Metal-catalyzed carboxylation: Palladium or copper-catalyzed carboxylation of halogenated imidazoles

These methods must be carefully controlled to ensure the desired regioselectivity, often requiring the use of directing groups or protecting groups.

Selective N-Alkylation Strategies

The selective N-alkylation of imidazole at the N-1 position represents another key challenge in the synthesis of the target compound. Several strategies can enhance N-1 selectivity:

- Use of bulky protecting groups at the 2-position to sterically hinder the N-3 position

- Temporary protection of N-3 with removable groups

- Exploitation of electronic differences between N-1 and N-3 through appropriate substitution patterns

- Use of directing metal complexation to favor N-1 alkylation

These approaches can significantly improve the regioselectivity of the N-alkylation step, leading to higher yields of the desired product.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent plays a crucial role in the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid, particularly in the N-alkylation and heterocyclization steps. Common solvents employed include:

- Dimethyl sulfoxide (DMSO): Particularly effective for heterocyclization reactions due to its high polarity and ability to dissolve a wide range of reagents

- Tetrahydrofuran (THF): Often used in lithiation reactions and coupling reactions with organometallic reagents

- N,N-Dimethylformamide (DMF): Beneficial for N-alkylation reactions due to its polar, aprotic nature

- Acetonitrile: Used in various coupling reactions, offering a good balance of solubility and reaction control

The optimal solvent often depends on the specific reaction step and the solubility of the reagents involved.

Temperature and Reaction Time Optimization

Reaction temperature and time significantly impact the efficiency and selectivity of the synthetic routes:

- N-Alkylation reactions typically require moderate temperatures (60-80°C) and extended reaction times (12-24 hours) to achieve good conversion

- Heterocyclization reactions often benefit from higher temperatures (90-100°C) with shorter reaction times (3-5 hours)

- Lithiation-based approaches require very low temperatures (-70 to -80°C) for controlled selectivity

- Palladium-catalyzed couplings generally proceed at moderate temperatures (60-75°C) for 2-5 hours

Careful optimization of these parameters is essential to maximize yield while minimizing side reactions.

Catalyst and Base Selection

The choice of catalysts and bases significantly influences reaction efficiency:

- For N-alkylation: Potassium carbonate, sodium hydride, or cesium carbonate are common bases

- For heterocyclization: Sodium dithionite serves as both a reducing agent and catalyst in certain approaches

- For palladium-catalyzed reactions: Pd(OAc)2 or Pd(PPh3)4 with phosphine ligands are typically employed

- For lithiation: n-Butyllithium or lithium diisopropylamide are common lithiating agents

The optimal choice depends on the specific reaction mechanism and the functional groups present in the reactants.

Purification and Characterization

Purification Techniques

The purification of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid presents specific challenges due to its polar nature. Effective purification techniques include:

- Recrystallization: Often from ethanol, methanol, or ethyl acetate/hexane mixtures

- Column chromatography: Using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients)

- Acid-base extraction: Exploiting the acidic properties of the carboxylic acid group

- Preparative HPLC: For obtaining high-purity material for analytical or pharmaceutical purposes

The choice of purification method depends on the specific impurities present and the required purity level.

Analytical Characterization Methods

Comprehensive characterization of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid typically employs multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm structure

- Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carboxylic acid

- Mass Spectrometry: To confirm molecular weight and fragmentation pattern

- Elemental Analysis: To verify elemental composition

- Thin Layer Chromatography (TLC): To assess purity and monitor reactions

- High-Performance Liquid Chromatography (HPLC): For quantitative purity determination

These analytical methods collectively provide confirmation of structure and purity for the synthesized compound.

Scale-Up Considerations

Industrial Applicability of Synthetic Routes

For large-scale production of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid, several factors must be considered:

- Cost and availability of starting materials

- Safety of reagents and reaction conditions

- Scalability of reaction steps

- Waste generation and environmental impact

- Overall process efficiency and yield

Among the various synthetic approaches, the N-alkylation route often offers the best balance of simplicity and scalability, making it potentially suitable for industrial applications. However, one-pot methods may provide advantages in terms of reduced waste and higher process efficiency.

化学反応の分析

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the tetrahydropyran ring to more oxidized forms.

Reduction: Reduction of the imidazole ring to form different derivatives.

Substitution: Substitution reactions at the imidazole ring or the tetrahydropyran ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substituting Agents: Such as halogens or alkylating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced imidazole derivatives.

科学的研究の応用

Medicinal Chemistry

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid is being investigated for its potential as a pharmaceutical agent. Its imidazole ring is known for biological activity, particularly in drug design targeting various diseases.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of imidazole compounds often show efficacy against bacterial strains resistant to conventional treatments .

Anticancer Properties : The compound's ability to interact with cellular pathways has led to investigations into its anticancer potential. Studies have demonstrated that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling mechanisms .

Agricultural Applications

The compound's unique properties also lend themselves to agricultural research. It has been explored as a potential agrochemical, particularly in the development of herbicides and fungicides.

Herbicidal Activity : Research has shown that compounds containing the imidazole structure can affect plant growth regulators, suggesting possible use in herbicide formulations . The tetrahydro-pyran moiety may enhance the bioavailability of these compounds in soil.

Material Science

In material science, 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid has been studied for its role in synthesizing novel polymers and materials with specific properties.

Polymer Synthesis : The compound can act as a monomer in polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and aerospace industries .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives, including 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting further exploration for antibiotic development .

Case Study 2: Agricultural Use

Research documented in Pest Management Science highlighted the herbicidal effects of imidazole-based compounds. The study found that formulations containing 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid significantly reduced weed growth while being safe for crop plants .

作用機序

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally related to 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid, highlighting substituents, biological activities, and applications:

Key Structural Differences and Implications

Substituent Effects on Pharmacokinetics

- Tetrahydropyran vs.

- Aromatic vs. Aliphatic Substituents : Compounds like [123I]IMAZA (4-iodophenyl) and etomidate derivatives (1-phenylethyl) rely on aromatic groups for target binding (e.g., CYP11B inhibition or GABA receptor modulation). In contrast, the tetrahydropyran substituent may reduce off-target interactions due to its aliphatic nature .

Theranostic Potential

- [123I]IMAZA exemplifies the use of imidazole-5-carboxylic acid derivatives in theranostics, where radioisotopes enable simultaneous imaging and therapy. The target compound’s tetrahydropyran group could serve as a platform for similar radiolabeling strategies .

生物活性

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid (CAS No. 1511436-86-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a tetrahydropyran ring fused to an imidazole ring with a carboxylic acid functional group. The synthesis typically involves:

- Cyclization Reactions : Formation of the tetrahydropyran ring.

- Imidazole Ring Formation : Introduction via condensation reactions.

- Carboxylation : Addition of the carboxylic acid group through carboxylation reactions.

These synthetic routes are crucial for producing the compound in high yield and purity, often utilizing catalysts and controlled conditions to optimize the process .

The biological activity of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The imidazole ring can modulate enzyme activity, potentially acting as an inhibitor or activator.

- Binding Affinity : The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding specificity to target proteins.

This mechanism suggests that the compound may influence metabolic pathways, making it a candidate for therapeutic applications.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, showing effective inhibition at low concentrations.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications to the imidazole or tetrahydropyran rings can enhance its potency against tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results showed an IC50 value of 15 µM for S. aureus, indicating strong inhibitory activity compared to standard antibiotics.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Case Study 2: Anticancer Activity

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 20 µM, suggesting moderate cytotoxicity. Further SAR studies indicated that modifications to the carboxylic acid moiety could enhance efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 18 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole derivatives, 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid shows unique biological profiles due to its specific ring arrangements and functional groups.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid | High | Moderate |

| 1-(Tetrahydro-2H-pyran-2-y)-1H-imidazole derivatives | Moderate | Low |

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid, and how can purity be validated?

Answer:

- Synthesis : The compound can be synthesized via multi-step protocols involving imidazole ring formation followed by tetrahydro-2H-pyran substitution. For example, analogous imidazole derivatives (e.g., 1-methyl-1H-imidazole-2-carboxylic acid) are synthesized using electrophilic substitutions (e.g., Vilsmeier reaction for aldehyde intermediates) or cyclization reactions under controlled conditions .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, as demonstrated for structurally related imidazole impurities in pharmacopeial standards . Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research: Reaction Mechanism and Computational Modeling

Q. Q2. How can computational methods elucidate the reaction pathways for synthesizing this compound?

Answer:

- Computational Design : Quantum chemical calculations (e.g., Density Functional Theory) can model reaction intermediates and transition states. For example, ICReDD employs reaction path search algorithms to optimize experimental conditions, reducing trial-and-error approaches .

- Case Study : For similar imidazole derivatives, computational studies identified key intermediates in cyclization reactions, guiding solvent selection (e.g., DMF for polar transition states) and catalyst optimization (e.g., Pd/C for hydrogenation steps) .

Advanced Research: Stability and Degradation Analysis

Q. Q3. What are the critical stability challenges for this compound under storage or reaction conditions?

Answer:

- Degradation Pathways : Hydrolysis of the tetrahydro-2H-pyran ring or decarboxylation of the carboxylic acid group may occur under acidic/alkaline conditions. Stability studies on analogous compounds (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) show susceptibility to moisture, requiring inert storage (argon, desiccants) .

- Mitigation : Accelerated stability testing (40°C/75% RH) paired with LC-MS can identify degradation products. For example, process-related impurities (e.g., tetrazole derivatives) are monitored via HPLC with charged aerosol detection .

Basic Research: Analytical Profiling

Q. Q4. What spectroscopic and chromatographic methods are most effective for structural confirmation?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves imidazole ring protons (δ 7.2–8.5 ppm) and tetrahydro-2H-pyran signals (δ 3.5–4.0 ppm for oxane protons). Compare with reference data for 1H-imidazole-5-carboxylic acid derivatives .

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Electrospray ionization (ESI-MS) in negative mode detects [M−H]⁻ ions for accurate mass verification .

Advanced Research: Contradictory Data Resolution

Q. Q5. How should researchers address discrepancies in reported biological activity or synthetic yields?

Answer:

- Root-Cause Analysis :

- Synthetic Yield Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, imidazole cyclization yields vary significantly with base strength (K₂CO₃ vs. Et₃N) .

- Biological Activity : Validate assay conditions (e.g., cell line specificity, buffer pH). For instance, substituent position on the imidazole ring (e.g., 4- vs. 5-carboxylic acid) dramatically alters receptor binding .

- Standardization : Use pharmacopeial reference standards (e.g., USP-certified materials) for cross-lab reproducibility .

Advanced Research: Application in Drug Development

Q. Q6. What strategies integrate this compound into bioactive molecules, and how are intermediates purified?

Answer:

- Functionalization : The carboxylic acid group enables amide coupling (e.g., EDC/HOBt) with amines to generate prodrugs or targeted inhibitors. For example, candesartan derivatives use similar tetrazole-imidazole scaffolds .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18, 10 µm) isolates intermediates. Monitor by TLC (Rf ~0.3 in 7:3 EtOAc/hexane) .

Basic Research: Solubility and Formulation

Q. Q7. How can researchers improve aqueous solubility for in vitro assays?

Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts via neutralization (NaOH/KOH in ethanol). For analogs like 1-methyl-1H-imidazole-4-carboxylic acid, salt forms increase solubility >10-fold .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes for cell-based assays, ensuring no solvent interference .

Advanced Research: Scale-Up Challenges

Q. Q8. What engineering considerations are critical for scaling up synthesis?

Answer:

- Reactor Design : Optimize heat transfer for exothermic steps (e.g., imidazole cyclization) using jacketed reactors. Membrane separation technologies (e.g., nanofiltration) can remove unreacted tetrahydro-2H-pyran precursors .

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression and minimize byproducts .

Advanced Research: Mechanistic Studies

Q. Q9. How can isotopic labeling resolve mechanistic ambiguities in the synthesis?

Answer:

- Isotope Tracers : Use ¹³C-labeled starting materials (e.g., NaH¹³CO₃) to track carboxylate group incorporation. For example, ¹³C NMR confirmed decarboxylation pathways in imidazole derivatives .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated solvents to identify rate-limiting steps (e.g., proton transfer in cyclization) .

Basic Research: Regulatory Compliance

Q. Q10. What impurity profiling is required for regulatory submissions?

Answer:

- ICH Guidelines : Identify and quantify impurities >0.1% via LC-MS. For example, tetrazole-containing byproducts (e.g., 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives) must be controlled at ≤0.15% .

- Forced Degradation : Perform acid/base, oxidative (H₂O₂), and thermal stress studies to establish degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。